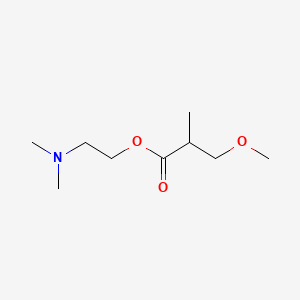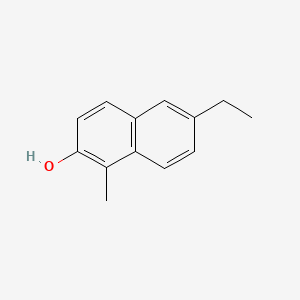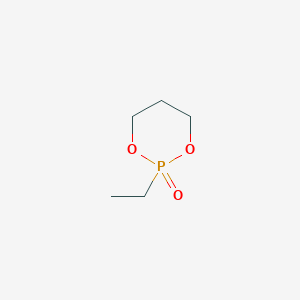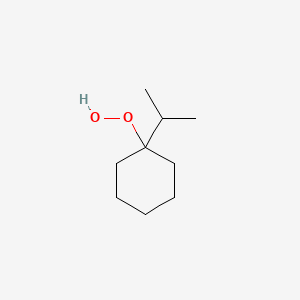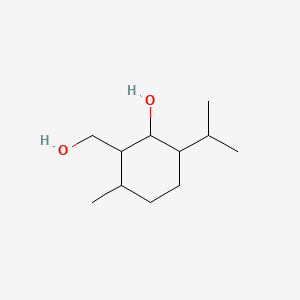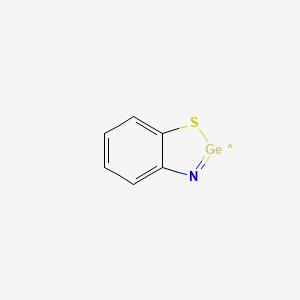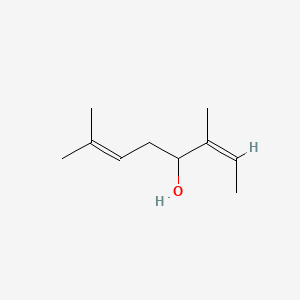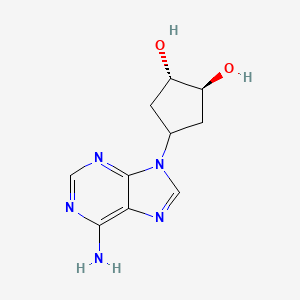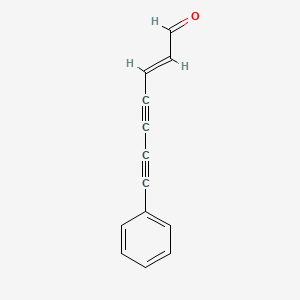
7-Phenylhept-2-ene-4,6-diynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenylhept-2-ene-4,6-diynal: is an organic compound with the molecular formula C13H8O It is characterized by a phenyl group attached to a heptene chain with two triple bonds at positions 4 and 6, and an aldehyde group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-ene-4,6-diynal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and propargyl bromide.
Formation of Intermediate: The reaction between phenylacetylene and propargyl bromide in the presence of a base such as potassium carbonate leads to the formation of an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with an appropriate aldehyde under palladium-catalyzed conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phenylhept-2-ene-4,6-diynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 7-Phenylhept-2-ene-4,6-diynoic acid.
Reduction: 7-Phenylhept-2-ene-4,6-diene or 7-Phenylheptane.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
7-Phenylhept-2-ene-4,6-diynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Phenylhept-2-ene-4,6-diynal involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
7-Phenylhept-2-ene-4,6-diyn-1-ol: A similar compound with a hydroxyl group instead of an aldehyde group.
7-Phenylhept-2-ene-4,6-diene: A reduced form with double bonds instead of triple bonds.
7-Phenylheptane: A fully saturated analog.
Propriétés
Numéro CAS |
20252-42-0 |
|---|---|
Formule moléculaire |
C13H8O |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(E)-7-phenylhept-2-en-4,6-diynal |
InChI |
InChI=1S/C13H8O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-12H/b8-3+ |
Clé InChI |
RAUYWPHWSVGZEH-FPYGCLRLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#CC#C/C=C/C=O |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



